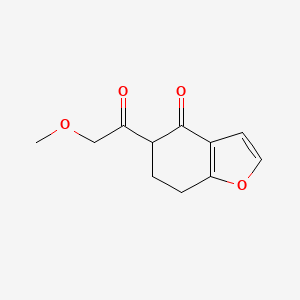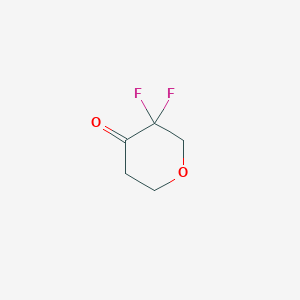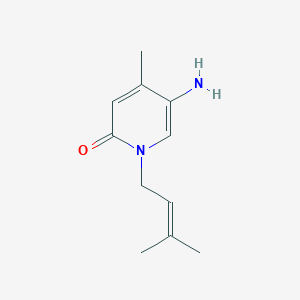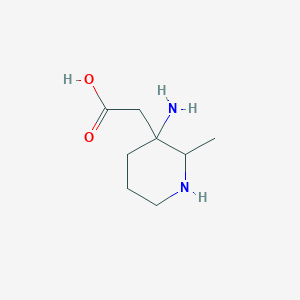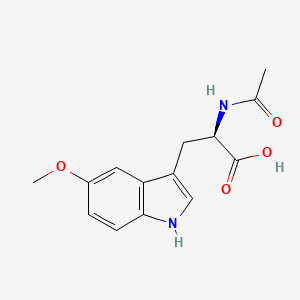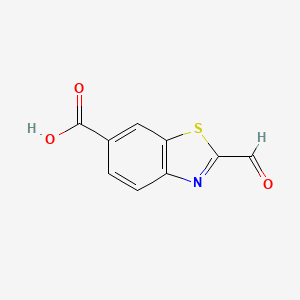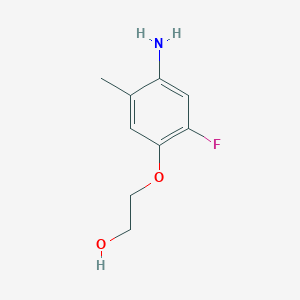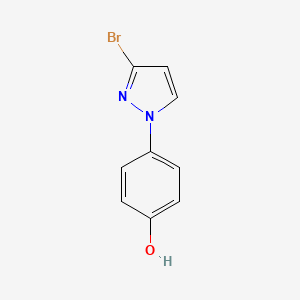
4-(3-Bromo-1H-pyrazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-1H-pyrazol-1-yl)phenol is a chemical compound that features a phenol group substituted with a 3-bromo-1H-pyrazol-1-yl moiety
Vorbereitungsmethoden
The synthesis of 4-(3-Bromo-1H-pyrazol-1-yl)phenol typically involves the reaction of 3-bromo-1H-pyrazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), followed by the addition of the phenol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-(3-Bromo-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form corresponding alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-1H-pyrazol-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including inhibitors and other biologically active molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a tool in studying various biological processes and pathways, particularly those involving enzyme inhibition.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(3-Bromo-1H-pyrazol-1-yl)phenol can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: Lacks the phenol group, making it less versatile in certain applications.
4-(3-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a phenol group, which can alter its biological activity and chemical reactivity.
4-Bromo-3,5-dimethyl-1H-pyrazole: Features additional methyl groups, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of the phenol and pyrazole moieties, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H7BrN2O |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
4-(3-bromopyrazol-1-yl)phenol |
InChI |
InChI=1S/C9H7BrN2O/c10-9-5-6-12(11-9)7-1-3-8(13)4-2-7/h1-6,13H |
InChI-Schlüssel |
FBWOJKXVDYIGMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=CC(=N2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


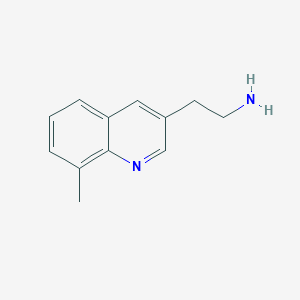
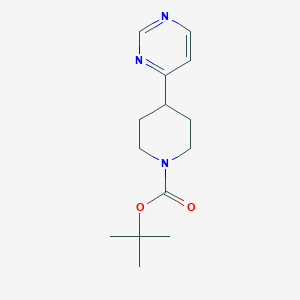
![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)
